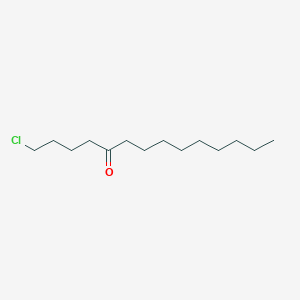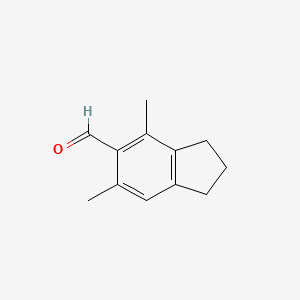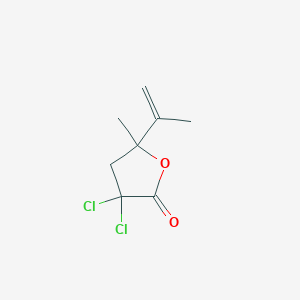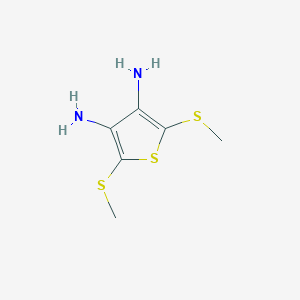
1-Chlorotetradecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorotetradecan-5-one is an organic compound with the molecular formula C14H27ClO It is a chlorinated ketone, where a chlorine atom is attached to the first carbon of a tetradecan-5-one chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecan-5-one can be synthesized through the chlorination of tetradecan-5-one. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where tetradecan-5-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorotetradecan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of tetradecan-5-one.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Tetradecan-5-one.
Reduction: 1-Chlorotetradecan-5-ol.
Oxidation: 1-Chlorotetradecanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chlorotetradecan-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the study of lipid metabolism and the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 1-Chlorotetradecan-5-one exerts its effects involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and reduction, leading to the formation of different metabolites that can have biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chlorotetradecane: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
Tetradecan-5-one:
1-Bromotetradecan-5-one: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 1-Chlorotetradecan-5-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88016-18-6 |
|---|---|
Molekularformel |
C14H27ClO |
Molekulargewicht |
246.81 g/mol |
IUPAC-Name |
1-chlorotetradecan-5-one |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15/h2-13H2,1H3 |
InChI-Schlüssel |
UYTZUXJAASJUQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
![2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14386175.png)


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)



![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
